Boc-Cys(Acm)-OSu
Overview
Description
Boc-Cys(Acm)-OSu: is a chemical compound used primarily in peptide synthesis. It is a derivative of cysteine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and an acetamidomethyl (Acm) protecting group at the thiol terminus. The compound also includes an N-hydroxysuccinimide (OSu) ester, which facilitates its use in solid-phase peptide synthesis by enabling the formation of amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Acm)-OSu typically involves the protection of the cysteine amino acid. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The thiol group is then protected using the acetamidomethyl (Acm) group. Finally, the N-hydroxysuccinimide (OSu) ester is introduced to facilitate the coupling reactions in peptide synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the protecting groups and to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-Cys(Acm)-OSu undergoes substitution reactions where the OSu ester reacts with amine groups to form amide bonds.
Deprotection Reactions: The Boc and Acm protecting groups can be removed under specific conditions to yield the free cysteine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and peptide chains. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Deprotection Reactions: The Boc group is removed using trifluoroacetic acid (TFA), while the Acm group is removed using mercury(II) acetate or iodine in acetic acid.
Major Products:
Substitution Reactions: The major product is the peptide bond formed between the cysteine derivative and the amine group.
Deprotection Reactions: The major product is the free cysteine derivative after the removal of the protecting groups.
Scientific Research Applications
Chemistry: Boc-Cys(Acm)-OSu is widely used in the synthesis of peptides and proteins. It serves as a building block for introducing cysteine residues into peptide chains, which are crucial for forming disulfide bonds and stabilizing protein structures.
Biology: In biological research, this compound is used to study protein folding and stability. It is also employed in the synthesis of peptide-based inhibitors and probes for investigating enzyme activities and protein-protein interactions.
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs and therapeutic agents. It is particularly useful in the synthesis of cysteine-containing peptides that exhibit biological activities, such as antimicrobial and anticancer properties.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of diagnostic agents and biomaterials.
Mechanism of Action
Boc-Cys(Acm)-OSu exerts its effects through the formation of amide bonds with amine groups in peptides and proteins. The OSu ester reacts with the amine group to form a stable amide bond, facilitating the incorporation of cysteine residues into peptide chains. The Boc and Acm protecting groups prevent unwanted side reactions during the synthesis process and can be selectively removed under specific conditions to yield the desired peptide product.
Comparison with Similar Compounds
Boc-Cys(Acm)-OH: This compound is similar to Boc-Cys(Acm)-OSu but lacks the OSu ester. It is used in peptide synthesis but requires additional activation steps to form amide bonds.
Fmoc-Cys(Acm)-OSu: This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group. It is used in Fmoc-based solid-phase peptide synthesis.
Boc-Cys(Trt)-OSu: This compound has a trityl (Trt) protecting group at the thiol terminus instead of the Acm group. It is used in peptide synthesis where different protecting group strategies are required.
Uniqueness: this compound is unique due to its combination of protecting groups and the OSu ester, which makes it highly efficient for solid-phase peptide synthesis. The Boc and Acm groups provide orthogonal protection, allowing for selective deprotection and incorporation of cysteine residues into peptide chains. This versatility makes this compound a valuable tool in peptide and protein chemistry.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNIWBQFVQMDND-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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